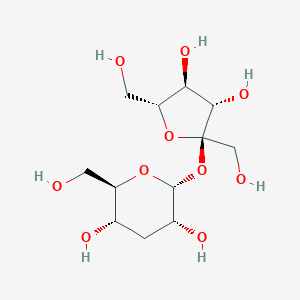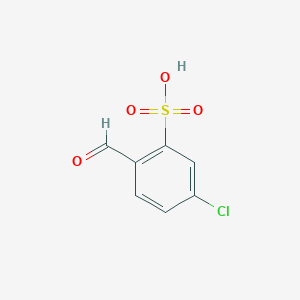![molecular formula C15H23FN2O2 B010428 1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine CAS No. 104860-26-6](/img/structure/B10428.png)
1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine
Übersicht
Beschreibung
1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine, also known as FPPP, is a chemical compound that belongs to the piperidine class of drugs. It is a research chemical that has been used in scientific studies to investigate its mechanism of action and its potential applications.
Wirkmechanismus
The exact mechanism of action of 1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine is not well understood, but it is believed to act as a dopamine and norepinephrine reuptake inhibitor. This means that it increases the levels of these neurotransmitters in the brain, leading to its stimulant effects.
Biochemische Und Physiologische Effekte
1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine has been shown to increase locomotor activity and produce stereotypic behaviors in animal studies. It has also been shown to increase heart rate and blood pressure, indicating its potential cardiovascular effects. Additionally, 1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine has been shown to increase the release of dopamine and norepinephrine in the brain, suggesting its potential as a psychoactive drug.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine in lab experiments is its relatively simple synthesis method, which allows for large-scale production. However, its psychoactive effects may make it difficult to use in certain types of experiments, and its potential cardiovascular effects may also limit its use.
Zukünftige Richtungen
There are several potential future directions for research on 1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine. One area of interest is its potential as a treatment for attention deficit hyperactivity disorder (ADHD), due to its dopamine and norepinephrine reuptake inhibition properties. Additionally, further studies could investigate its potential as a model compound for developing new psychoactive drugs. Finally, more research is needed to fully understand the mechanism of action and potential effects of 1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine on the cardiovascular system.
Wissenschaftliche Forschungsanwendungen
1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine has been used in scientific research to investigate its potential as a psychoactive drug. It has been shown to have stimulant and hallucinogenic effects in animal studies, and has been used as a model compound for studying the structure-activity relationships of piperidine-based drugs.
Eigenschaften
CAS-Nummer |
104860-26-6 |
|---|---|
Produktname |
1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine |
Molekularformel |
C15H23FN2O2 |
Molekulargewicht |
282.35 g/mol |
IUPAC-Name |
1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-amine |
InChI |
InChI=1S/C15H23FN2O2/c1-19-15-11-18(9-7-14(15)17)8-2-10-20-13-5-3-12(16)4-6-13/h3-6,14-15H,2,7-11,17H2,1H3 |
InChI-Schlüssel |
DSIVABIEPNVRBB-UHFFFAOYSA-N |
SMILES |
COC1CN(CCC1N)CCCOC2=CC=C(C=C2)F |
Kanonische SMILES |
COC1CN(CCC1N)CCCOC2=CC=C(C=C2)F |
Andere CAS-Nummern |
104860-26-6 |
Piktogramme |
Corrosive; Irritant; Health Hazard; Environmental Hazard |
Synonyme |
CIS-1-[3-(4-FLUOROPHENOXY)PROPYL]-3-METHOXY-4-PIPERIDYLAMINE |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

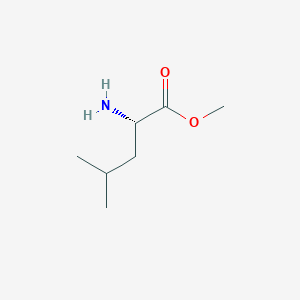
![Methyl (2-aminobenzo[d]thiazol-6-yl)carbamate](/img/structure/B10349.png)
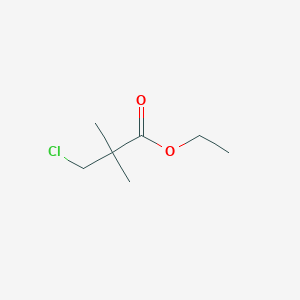
![7-(Hydroxymethyl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B10355.png)
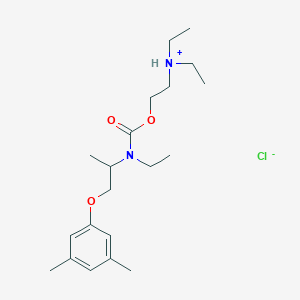
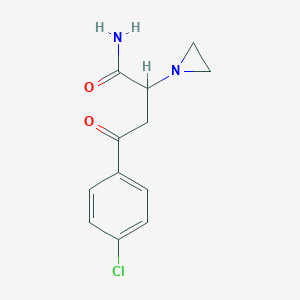
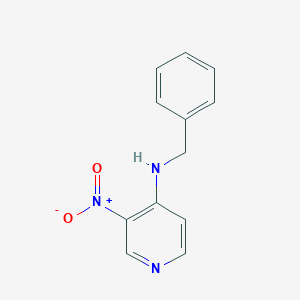
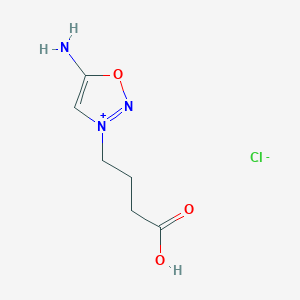

![Silanol, cyclohexylphenyl[2-(1-piperidinyl)ethyl]-](/img/structure/B10376.png)
